

Application Note: Protocol for N-Demethylation of Roxithromycin Using Iodine

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Compound of Interest

Compound Name: *N*-Demethylroxithromycin

CAS No.: 118267-18-8

Cat. No.: B138746

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Abstract & Introduction

The selective N-demethylation of macrolide antibiotics is a critical transformation in medicinal chemistry, primarily used to generate secondary amines for further functionalization or to synthesize pharmacopeial impurity standards (e.g., for QC analysis of N-desmethyl metabolites). While enzymatic and chloroformate-mediated methods exist, the Iodine-Sodium Acetate (Polonovski-type) protocol remains the industrial gold standard due to its operational simplicity and selectivity.

This guide details the protocol for converting Roxithromycin (a semi-synthetic macrolide with an N-oxime ether side chain) to N-desmethylroxithromycin. Unlike erythromycin, roxithromycin contains an oxime ether moiety that requires specific attention to pH and temperature to prevent side reactions. This protocol utilizes an iodine-mediated oxidative mechanism buffered by sodium acetate in aqueous methanol.

Key Applications

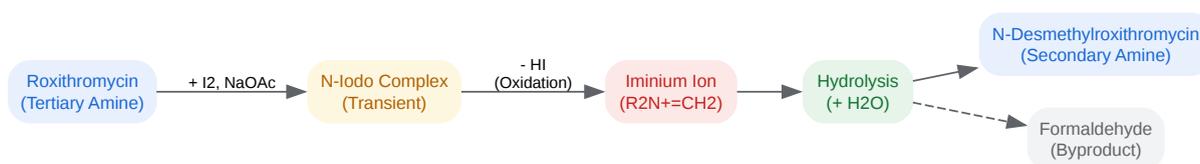
- Impurity Profiling: Synthesis of Reference Standard (EP Impurity F related substances).
- Medicinal Chemistry: Creation of a reactive secondary amine handle at the 3'-position for "hybrid drug" synthesis.

Mechanistic Insight

The reaction proceeds via an oxidative demethylation mechanism. It is distinct from the classic Polonovski reaction (which uses N-oxides) but shares the key iminium intermediate.

- N-Iodination: The tertiary amine of the desosamine sugar reacts with iodine () to form an unstable N-iodoammonium complex.
- Elimination/Oxidation: Base-promoted elimination (or radical homolysis followed by oxidation) generates a reactive iminium ion intermediate ().
- Hydrolysis: The iminium species is rapidly hydrolyzed by water in the solvent system to release formaldehyde and the secondary amine (N-desmethyl product).

Mechanistic Pathway Diagram



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Figure 1: Stepwise mechanism of Iodine-mediated N-demethylation at the desosamine sugar.

Experimental Protocol

Materials & Equipment

- Reagents:
 - Roxithromycin (USP/EP Grade)
 - Iodine (Resublimed, >99.8%)
 - Sodium Acetate Trihydrate (NaOAc·3H₂O)

- Methanol (HPLC Grade)
- Sodium Thiosulfate (saturated aq. solution)
- Ammonium Hydroxide (28-30%) or NaOH (1M)
- Dichloromethane (DCM) or Chloroform
- Equipment:
 - Round-bottom flask (shielded from direct strong light, though ambient light is acceptable).
 - Magnetic stirrer with heating block.
 - pH meter.

Reaction Stoichiometry

Component	Equivalents (eq)	Role
Roxithromycin	1.0	Substrate
Sodium Acetate	3.0 - 5.0	Buffer/Base (Neutralizes HI formed)
Iodine ()	1.2 - 1.5	Oxidant
Methanol/Water	(8:2 v/v)	Solvent (Water is essential for hydrolysis)

Step-by-Step Methodology

Phase 1: Reaction Setup

- **Dissolution:** In a round-bottom flask, dissolve Roxithromycin (1.0 eq) in Methanol/Water (8:2). Use approximately 10 mL solvent per gram of substrate.
- **Buffering:** Add Sodium Acetate Trihydrate (3.0 eq). Stir until partially dissolved (NaOAc may remain as a suspension initially).

- Heating: Warm the mixture to 45–50°C. Note: Do not exceed 60°C to protect the oxime ether linkage.

Phase 2: Iodine Addition (Critical Step)

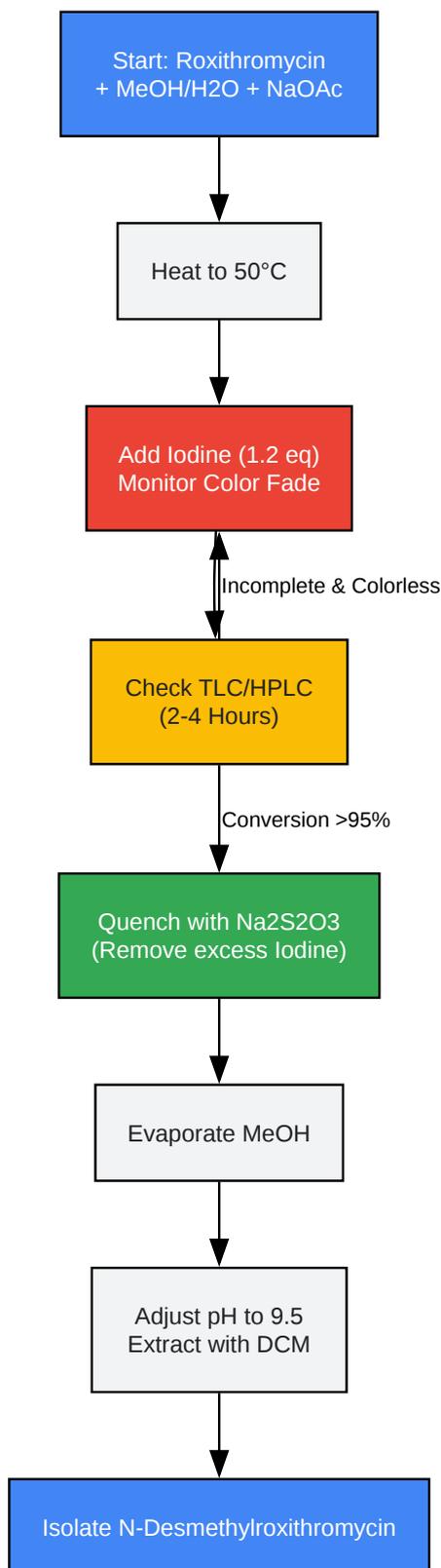
- Addition: Add Iodine (1.2 eq) in a single portion or dropwise as a solution in MeOH.
 - Observation: The solution will turn dark red/brown immediately.
- Reaction: Stir at 50°C for 2–4 hours.
 - Monitoring: The dark iodine color will fade to a light yellow/orange as is consumed. If the color disappears completely before 2 hours, add a small additional portion of Iodine (0.2 eq).
 - Endpoint: Monitor by TLC (Mobile Phase: DCM/MeOH/NH₄OH 90:10:1) or HPLC. The product (secondary amine) is more polar than the starting material.

Phase 3: Workup & Purification

- Quenching: Cool the reaction to room temperature. Add saturated Sodium Thiosulfate solution dropwise until the iodine color completely disappears (solution becomes colorless or pale yellow).
- Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.
- Basification: Dilute the aqueous residue with water. Adjust pH to 9.0–9.5 using dilute Ammonium Hydroxide or 1M NaOH. Caution: High pH (>11) can degrade the lactone ring.
- Extraction: Extract the aqueous layer with DCM (3 x volumes).
- Drying: Combine organic layers, wash with brine, dry over anhydrous , and concentrate to dryness.
- Purification: The crude solid is often sufficiently pure (>90%). For high purity, recrystallize from Acetone/Hexane or purify via silica gel column chromatography (DCM -> DCM/MeOH

gradient).

Process Workflow Diagram



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Figure 2: Operational workflow for the N-demethylation process.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Reaction (SM remains)	pH too low (Acidic)	Ensure NaOAc is sufficient (3-5 eq). The reaction produces HI, which must be neutralized.
Over-oxidation	Excess Iodine / High Temp	Stick to 1.2-1.5 eq Iodine. Do not exceed 60°C.
Hydrolysis of Cladinose	pH < 3 or pH > 11	Maintain pH buffering. Avoid strong mineral acids during workup.
Color persists indefinitely	Reaction stalled	Check temperature. If T < 40°C, reaction is very slow.

References

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- Kobrehel, G. et al. (1993). Synthesis and antibacterial activity of new N-desmethyl-azithromycin derivatives. Journal of Antibiotics. (Describes analogous conditions for azithromycin).
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Sources

- 1. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]
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